4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline
Description
4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline is a secondary amine featuring a bromine atom at the para position (C4) and a fluorine atom at the meta position (C3) on the aniline ring, with a cyclopropylmethyl group attached to the nitrogen.
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
KTHSNVUHJUFOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The fluorine atom can be introduced at the 3-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropylmethylation: The final step involves the alkylation of the nitrogen atom with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity, while the bromine and fluorine atoms can influence its electronic properties and metabolic stability.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Bromo-Fluoro Positional Isomers :
The compound 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline (CAS: 1566219-42-8) differs only in the positions of Br (C3) and F (C4) compared to the target compound. Electronic effects vary due to the electron-withdrawing nature of Br and F, which influence reactivity in cross-coupling reactions. For example, para-bromo substituents may enhance steric accessibility for Suzuki-Miyaura couplings compared to meta-bromo analogues .Fluorine-Free Analogues :
N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride (CAS: 2044713-06-4) lacks the bromine atom, reducing steric bulk and altering electronic properties. This derivative’s volatility and detectability via HS-SPME-GC-MS methods are comparable to 3-fluoroaniline, which exhibits linear detection ranges of 0.25–20 mg/mL .
Functional Group Variations
Aniline vs. Benzamide Derivatives :
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1) replaces the aniline NH₂ group with a benzamide moiety. This substitution increases hydrogen-bonding capacity and alters metabolic stability, making it more suited for pharmaceutical applications .- Cyclopropylmethyl vs. Benzyl Substituents: Compounds like 4-bromo-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1019603-22-5) feature a benzyl group instead of cyclopropylmethyl.
Structural and Reactivity Comparisons
Table 1: Key Properties of 4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline and Analogues
Reactivity Insights:
- Suzuki Coupling Compatibility: Brominated anilines like 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline are prime candidates for Suzuki-Miyaura reactions, as demonstrated in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives.
Biological Activity
4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline is C10H11BrF, with a molecular weight of approximately 244.10 g/mol. The compound features a bromine atom at the para position and a fluorine atom at the meta position of the aniline ring, along with a cyclopropylmethyl group attached to the nitrogen atom. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C10H11BrF |
| Molecular Weight | 244.10 g/mol |
| Halogen Atoms | Bromine (Br) at para position, Fluorine (F) at meta position |
| Functional Group | Aniline |
| Substituent | Cyclopropylmethyl group |
4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline exhibits biological activity primarily through interactions with specific molecular targets. The presence of halogen atoms enhances its binding affinity to biological receptors or enzymes via halogen bonding, a phenomenon that can significantly influence pharmacological effects.
Research indicates that compounds with similar structures often demonstrate antimicrobial properties, suggesting that 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline may also possess such activity against various bacterial strains. Additionally, studies have shown that halogenated anilines can act as enzyme inhibitors, which may be relevant for drug design applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study on structurally related compounds demonstrated significant antimicrobial effects against various bacterial strains. This suggests that 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline might share similar properties, warranting further investigation into its efficacy as an antimicrobial agent.
- Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways. The binding mechanisms are crucial for understanding its potential therapeutic applications in treating diseases linked to these enzymes.
- Structure-Activity Relationship (SAR) : The unique combination of bromine and fluorine atoms along with the cyclopropylmethyl group enhances the compound's reactivity compared to other anilines. Comparative studies have shown that variations in substituents lead to different biological activities, highlighting the importance of structural modifications in drug development .
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline | C10H11BrF | Potential antimicrobial and enzyme inhibitor |
| 5-chloro-N-(cyclopropylmethyl)-2-fluoroaniline | C10H11ClFN | Antimicrobial properties |
| 4-bromo-2-fluoroaniline | C7H6BrFN | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
